molecular formula C23H39NO2 B110085 Methanandamide CAS No. 157182-49-5

Methanandamide

Cat. No. B110085
M. Wt: 361.6 g/mol
InChI Key: SQKRUBZPTNJQEM-FQPARAGTSA-N
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Description

Methanandamide (AM-356) is a synthetically created stable chiral analog of anandamide . Its effects have been observed to act on the cannabinoid receptors (specifically on CB 1 receptors, which are part of the central nervous system) found in different organisms such as mammals, fish, and certain invertebrates (e.g. Hydra) .


Synthesis Analysis

Methanandamide is a metabolically stable congener of anandamide that has higher affinity for the cannabinoid receptor . Of the analogs tested, ®-methanandamide exhibited the highest affinity for the cannabinoid receptor with a Ki of 20 +/- 1.6 nM, 4-fold lower than that of anandamide (Ki = 78 +/- 2 nM) .


Molecular Structure Analysis

The molecular structure of Methanandamide is C23H39NO2 . It has a molar mass of 361.570 g·mol −1 .


Physical And Chemical Properties Analysis

Methanandamide has the chemical formula C23H39NO2 and a molar mass of 361.570 g·mol −1 . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 17 rotatable bonds .

Scientific Research Applications

1. Cannabinoid Agonist Properties

Methanandamide, as a metabolically stable analog of anandamide, has been studied for its cannabimimetic properties. It exhibits varying degrees of intrinsic activity at cannabinoid receptors, influencing behavioral actions through multiple mechanisms (Järbe et al., 1998). It acts as a discriminative stimulus, similar to Δ9-THC, highlighting its role as a representative of fatty acid ethanolamide CB1 receptor ligands (Järbe et al., 2001).

2. Vasorelaxation Effects

Methanandamide elicits vasorelaxation in the rat isolated mesenteric arterial bed and small mesenteric arterial segments. This effect is mediated by vanilloid receptors on capsaicin-sensitive sensory nerves, indicating its significance in vascular relaxation (Ralevic et al., 2000).

3. Modulation of Calcium Signaling in Astrocytes

In cultured rat astrocytes, (R)-methanandamide influences calcium signaling by depleting internal calcium stores. This effect is reversible and occurs via a PTX-sensitive mechanism, underscoring its role in controlling calcium signaling in astrocytes (Venance et al., 1997).

4. Interaction with Vanilloid Receptors

Methanandamide's potency in activating human VR1 vanilloid receptors is significant, although less than anandamide, providing insights into its interactions with these receptors and their implications in pharmacological studies (Smart & Jerman, 2000).

5. Influence on Periodontal Ligament Cells

Methanandamide shows potential in modulating inflammatory responses in periodontal ligament cells, which might be involved in the progression of periodontal diseases (Zhang et al., 2020).

6. Effects on Prostate Cancer Cells

The compound influences androgen receptor expression in prostate LNCaP cells, indicating its potential role in regulating prostate cell growth (Sánchez et al., 2003).

7. Modulation of Behavioral Sensitization

Methanandamide can block amphetamine-induced behavioral sensitization in rats, suggesting its regulatory role in signaling events impacted by repeated psychostimulant exposure (Rasmussen et al., 2010).

8. Allosteric Inhibition of Nicotinic Acetylcholine Receptors

The compound allosterically inhibits α7-nicotinic acetylcholine receptors in vivo, independent of cannabinoid receptors. This mechanism is significant for understanding its pharmacological effects (Baranowska et al., 2008).

Safety And Hazards

Methanandamide may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Both preclinical and clinical studies strongly support TASK-1 channels as important players in the pathology of pulmonary vascular diseases . As TASK-1 channels regulate resting membrane potential in human PASMC and consequently low pulmonary vascular tone, in order to achieve maximum vasodilation under . The current data points to cannabinoids as important molecules modulating various physiological processes, including the restriction of cancer cells growth, supporting the therapeutic actions of cannabinoids and specifically their potential as anticancer agents .

properties

IUPAC Name

(5Z,8Z,11Z,14Z)-N-[(2R)-1-hydroxypropan-2-yl]icosa-5,8,11,14-tetraenamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(26)24-22(2)21-25/h7-8,10-11,13-14,16-17,22,25H,3-6,9,12,15,18-21H2,1-2H3,(H,24,26)/b8-7-,11-10-,14-13-,17-16-/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQKRUBZPTNJQEM-FQPARAGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)N[C@H](C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H39NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methanandamide

CAS RN

157182-49-5
Record name (R)-Methanandamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=157182-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanandamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157182495
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name METHANANDAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4U8EF3PBH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,720
Citations
V Abadji, S Lin, G Taha, G Griffin… - Journal of medicinal …, 1994 - ACS Publications
… [(fi)-methanandamide] exhibited the highest affinity for the … that (fi)-methanandamide possesses a remarkable stability to … that (R)-methanandamide also possesses cannabimimetric …
Number of citations: 363 pubs.acs.org
S Dresen, S Kneisel, W Weinmann… - Journal of mass …, 2011 - Wiley Online Library
… , JWH‐250, WIN 55,212‐2 and methanandamide and the detection of JWH‐019 and JWH‐… JWH‐019, JWH‐020, JWH‐200, WIN 55,212‐2 and methanandamide were not detected in …
J Romero, E Garcia-Palomero, SY Lin, JA Ramos… - Life sciences, 1996 - Elsevier
… methanandamide whose effects persisted even until 180 min after treatment as occurred with THC. In summary, R-methanandamide … This fact supports the use of R-methanandamide as …
Number of citations: 72 www.sciencedirect.com
T Järbe, R Lamb, S Lin, A Makriyannis - Psychopharmacology, 2001 - Springer
… /kg (R)-methanandamide and … )-methanandamide at both 15 and 30 min post-injection, irrespective of the training drug used. Additional tests with 10 and 18 mg/kg (R)-methanandamide …
Number of citations: 94 link.springer.com
CY Baskfield, BR Martin, JL Wiley - Journal of Pharmacology and …, 2004 - ASPET
… 9 -THC, but not those of methanandamide. Because methanandamide binds poorly to CB2 … non-CB2 mechanisms of action for methanandamide-induced behavioral disruption of lever …
Number of citations: 62 jpet.aspetjournals.org
MG Sánchez, AM Sánchez, L Ruiz-Llorente… - FEBS letters, 2003 - Elsevier
It has been recently shown that cannabinoids may regulate the growth of many cell types. In the present work we examined the effect of the anandamide analogue (R)-methanandamide …
Number of citations: 61 www.sciencedirect.com
B Malinowska, G Kwolek, M Göthert - Naunyn-Schmiedeberg's archives of …, 2001 - Springer
… , its stable analogue methanandamide and the vanilloid … III) induced by anandamide and methanandamide, but had no … capsaicin, anandamide and methanandamide. In conclusion, the …
Number of citations: 149 link.springer.com
B Gardner, LX Zhu, S Sharma, DP Tashkin… - The FASEB …, 2003 - Wiley Online Library
… the ability of methanandamide, a stable analog of the endocannabinoid anandamide, to modulate murine lung cancer growth. We report here that methanandamide treatment increases …
Number of citations: 61 faseb.onlinelibrary.wiley.com
B Hinz, R Ramer, K Eichele, U Weinzierl… - Molecular pharmacology, 2004 - ASPET
Cannabinoids have been implicated in the reduction of glioma growth. The present study investigated a possible relationship between the recently shown induction of cyclooxygenase (…
Number of citations: 108 molpharm.aspetjournals.org
N Olea-Herrero, D Vara, S Malagarie-Cazenave… - British journal of …, 2009 - nature.com
Background: We have previously shown that cannabinoids induce growth inhibition and apoptosis in prostate cancer PC-3 cells, which express high levels of cannabinoid receptor …
Number of citations: 128 www.nature.com

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